(2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine
Description
Properties
IUPAC Name |
(2-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-13-5-2-1-4-12(13)16(18)11-6-7-14-15(10-11)20-9-3-8-19-14/h1-2,4-7,10,16H,3,8-9,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMAZUVUXSCFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(C3=CC=CC=C3Cl)N)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 3,4-dihydro-2H-1,5-benzodioxepin-7-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is heated to reflux for several hours, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Structure
The molecular structure of this compound consists of a chlorophenyl group attached to a benzodioxepin moiety, which contributes to its biological activity and chemical reactivity.
Pharmaceutical Development
This compound has been studied for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets relevant to various diseases.
Case Studies:
- Antidepressant Activity : Research indicates that derivatives of benzodioxepin compounds exhibit antidepressant-like effects in animal models. The specific interactions of (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine with neurotransmitter systems are under investigation.
Organic Synthesis
The compound serves as an intermediate in organic synthesis, facilitating the production of more complex molecules.
Synthesis Applications:
- Building Block for Complex Molecules : It can be used to synthesize other pharmaceuticals and agrochemicals due to its unique structural attributes.
Agrochemical Potential
Given its chemical properties, there is ongoing research into its efficacy as a pesticide or herbicide.
Research Insights:
- Studies have shown that similar compounds can exhibit herbicidal activity against specific plant species, suggesting potential applications in agricultural chemistry.
Data Table of Applications
| Application Area | Description | Relevant Studies/Findings |
|---|---|---|
| Pharmaceutical Development | Potential antidepressant properties | Animal model studies |
| Organic Synthesis | Intermediate for synthesizing complex molecules | Synthetic pathway research |
| Agrochemicals | Possible use as a pesticide or herbicide | Herbicidal activity studies |
Mechanism of Action
The mechanism of action of (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs vary in substituents on the phenyl ring or modifications to the benzodioxepin core. Below is a comparative analysis:
Key Observations:
- Substituent Effects : The 2-chloro group in the target compound imparts electron-withdrawing effects, increasing lipophilicity compared to methyl (electron-donating) or methoxy (polar) analogs. Fluorine substituents (e.g., 3,5-difluoro) balance lipophilicity with metabolic resistance .
Biological Activity
The compound (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine (commonly referred to as the benzodioxepin derivative) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₆ClNO₂
- Molecular Weight : 289.76 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Studies suggest that it may act as a nurr-1 activator , which is implicated in neuroprotection and neurodegenerative disease treatment, particularly Parkinson's disease. The activation of the Nurr1 receptor is believed to enhance dopaminergic neuron survival and function, thus potentially mitigating symptoms associated with Parkinson's disease .
Biological Activity Overview
- Neuroprotective Effects :
- Antimicrobial Properties :
- Antidepressant-like Effects :
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study investigated the effects of benzodioxepin derivatives on dopaminergic neurons in vitro. The results indicated that these compounds significantly reduced cell death in response to neurotoxic agents, supporting their role as potential therapeutic agents for Parkinson's disease .
Case Study 2: Antimicrobial Activity Assessment
A comparative study evaluated the antimicrobial efficacy of various benzodioxepin derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting a potential application in treating bacterial infections .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Chloromethylation : Precursor compounds like 3,4-dihydro-2H-1,5-benzodioxepin-7-amine can be functionalized using chloromethyl methyl ether or chloroformate derivatives under Lewis acid catalysis (e.g., ZnI₂ or AlCl₃) at 0–25°C to introduce reactive groups .
- Coupling Reactions : The chlorophenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating the target compound with >95% purity .
Q. How can researchers validate the structural identity of this compound and its intermediates?
Methodological Answer:
Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?
Methodological Answer:
- In Vitro Assays :
- Toxicity Profiling : Brine Shrimp Lethality Test (BSLT) to estimate LC₅₀ values; values <500 ppm suggest potential for further study .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?
Methodological Answer:
-
Structural-Activity Relationship (SAR) Studies : Compare analogs with substitutions (e.g., methyl vs. ethyl groups on the benzodioxepin ring) to identify critical pharmacophores. For example:
Compound Modification Biological Activity (IC₅₀) Reference 4-Chlorophenyl substituent COX-2 inhibition: 12 µM 3-Methylphenyl analog Reduced activity (>50 µM) -
Meta-Analysis : Cross-reference datasets from multiple studies to account for variability in assay conditions (e.g., cell line sensitivity, solvent effects) .
Q. What experimental strategies can elucidate the mechanism of action for its anti-cancer properties?
Methodological Answer:
- Target Identification :
- In Vivo Models : Xenograft studies in immunodeficient mice (e.g., NOD/SCID) with tumor volume monitoring and histopathological analysis .
Q. How can computational methods optimize its pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like serotonin receptors (5-HT₂A) based on benzodioxepin’s structural similarity to known ligands .
- ADMET Prediction : SwissADME or pkCSM tools to assess logP (optimal range: 2–3), CYP450 inhibition risks, and blood-brain barrier permeability .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry : Transition from batch to continuous flow reactors for chloromethylation steps, improving heat transfer and reducing reaction times (e.g., 2-hour vs. 12-hour batch processing) .
- Quality Control : Implement PAT (Process Analytical Technology) with in-line FTIR to monitor intermediate formation and ensure batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
